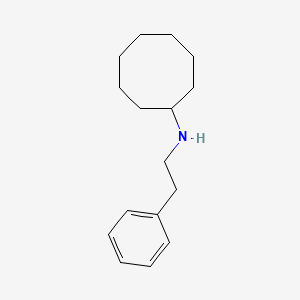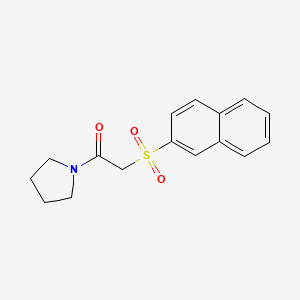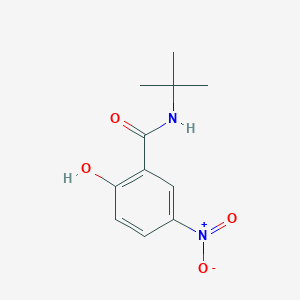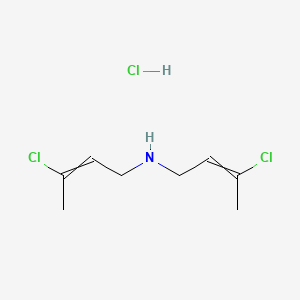![molecular formula C12H10BrNO2S2 B12478648 1-[(5-bromothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B12478648.png)
1-[(5-bromothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole is a complex organic compound that features a brominated thiophene ring attached to a sulfonyl group, which is further connected to a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromothiophen-2-ylsulfonyl)-2,3-dihydroindole typically involves a multi-step process. One common method includes the bromination of thiophene, followed by sulfonylation and subsequent coupling with a dihydroindole derivative. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form thiophene derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thiophene compounds.
Scientific Research Applications
1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-ylsulfonyl)-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological molecules. The bromine atom can participate in halogen bonding, further affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-ylsulfonyl)piperidine: Similar in structure but with a piperidine ring instead of a dihydroindole.
1-(5-Bromothiophen-2-ylsulfonyl)pyrrole: Contains a pyrrole ring, offering different electronic properties.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A thiophene-based compound used in photocatalytic applications.
Uniqueness
1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole is unique due to its combination of a brominated thiophene ring and a dihydroindole moiety. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C12H10BrNO2S2 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C12H10BrNO2S2/c13-11-5-6-12(17-11)18(15,16)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2 |
InChI Key |
ORLCLWHNNQXDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one](/img/structure/B12478574.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(1-methoxypropan-2-yl)glycinamide](/img/structure/B12478575.png)

![3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12478586.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12478598.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12478602.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B12478610.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12478616.png)
![3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478631.png)

![N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12478641.png)
![1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B12478652.png)

